2-(3-(4-Bromophenyl)propyl)isoindoline-1,3-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione (I) with phenylisothiocyanate or 4-chloro/4-bromoaniline in absolute ethanol, catalyzed by triethylamine. The reaction proceeds at 70°C for 3 hours, monitored by thin-layer chromatography (TLC) .
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Studies
The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a derivative of the base compound, was synthesized and characterized, revealing moderate antimicrobial activity against S. aureus and C. albicans. The study involved crystal structure determination, density function theory (DFT), and molecular docking analyses, emphasizing the potential of such derivatives in antimicrobial applications (Ghabbour & Qabeel, 2016).
Green Chemistry for Synthesis
A notable advancement is the development of a greener catalytic system using the Water Extract of Onion Peel Ash (WEOPA) for the synthesis of isoindoline-1,3-dione derivatives. This method represents a significant step towards environmentally friendly chemical synthesis, avoiding harmful reagents and offering a novel approach for bio-waste management (Chia et al., 2019).
Material Science Applications
The study of the crystal and molecular structure of various isoindoline-1,3-dione derivatives has contributed to the understanding of their potential applications in material science. These derivatives exhibit promising characteristics for the development of new materials with specialized properties (Duru et al., 2018).
Optoelectronics and Nonlinear Optical Materials
Derivatives of isoindoline-1,3-dione have been studied for their potential in optoelectronics and as nonlinear optical materials. The synthesis, crystal structure, spectral analysis, and DFT computational studies on a novel isoindoline derivative underscore its potential as a nonlinear optical material, opening avenues for its application in optoelectronic devices (Evecen et al., 2016).
Medicinal Chemistry
Isoindoline-1,3-dione derivatives have shown potential as anticancer agents and enzyme inhibitors. For instance, novel derivatives were synthesized and evaluated against blood cancer cell lines, showing significant inhibitory effects and providing a basis for further study in targeting blood cancers (Radwan et al., 2020). Additionally, other studies have focused on the synthesis and evaluation of derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's (Andrade-Jorge et al., 2018).
properties
IUPAC Name |
2-[3-(4-bromophenyl)propyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAMLGMOHNVTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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